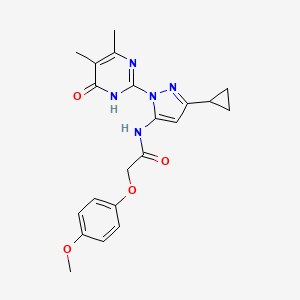

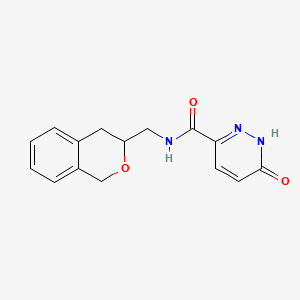

![molecular formula C17H25ClN4O2S2 B2883122 N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide hydrochloride CAS No. 345627-90-9](/img/structure/B2883122.png)

N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide hydrochloride

Vue d'ensemble

Description

“N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide”, also known as SNS 032 or BMS 387032, is not a naturally occurring metabolite and is only found in individuals exposed to this compound .

Synthesis Analysis

The synthesis of this compound is not naturally occurring. It is only found in individuals exposed to this compound or its derivatives .Molecular Structure Analysis

The molecular structure of this compound can be found in the Protein Data Bank (PDB) under the ID 5D1J . The structure was determined using X-ray crystallography.Applications De Recherche Scientifique

Chronic Lymphocytic Leukemia Treatment

SNS-032 has been used in a Phase 1 trial for the treatment of Chronic Lymphocytic Leukemia (CLL). It has significant effects on short half-life transcripts and proteins, particularly survival factors, cell cycle regulatory proteins, and cytokines that are critical for the survival of malignant B-cells in CLL .

Multiple Myeloma Treatment

SNS-032 has also been used in a Phase 1 trial for the treatment of Multiple Myeloma (MM). Similar to CLL, it affects survival factors, cell cycle regulatory proteins, and cytokines that are critical for the survival of malignant B-cells in MM .

Cell Cycle Regulation

CDK2 and CDK7, which SNS-032 inhibits, are involved in cell cycle regulation. By inhibiting these kinases, SNS-032 can potentially control the cell cycle .

RNA Polymerase II-dependent Transcription Regulation

CDK7, along with CDK9, regulate RNA polymerase (Pol) II-dependent transcription. Temporary inhibition of RNA Pol II-dependent transcription by SNS-032 can have significant effects .

Metastatic Refractory Solid Tumors Treatment

A phase 1 study of SNS-032 was conducted in patients with metastatic refractory solid tumors. The primary objective of the study was to establish the maximum tolerated dose (MTD), the maximum administered dose (MAD), dose limiting toxicity (DLT), and the recommended phase 2 dose for SNS-032 when administered as a weekly 1-h infusion .

Oral Bioavailability Study

The oral bioavailability of SNS-032 was studied in humans. At the dose levels tested, the oral bioavailability of SNS-032 ranged from 4–33% .

Mécanisme D'action

Target of Action

BMS387032 HCl, also known as SNS-032, is a highly selective and potent inhibitor of cyclin-dependent kinases (CDK) 2, 7, and 9 . These kinases play crucial roles in cell cycle regulation and RNA polymerase II-dependent transcription .

Mode of Action

SNS-032 interacts with its targets (CDK2, CDK7, and CDK9) by inhibiting their activity . This inhibition has significant effects on short half-life transcripts and proteins, particularly survival factors, cell cycle regulatory proteins, and cytokines .

Biochemical Pathways

The inhibition of CDK2 and CDK7 disrupts cell cycle regulation, while the inhibition of CDK7 and CDK9 affects RNA polymerase II-dependent transcription . This results in the temporary inhibition of transcription, which significantly impacts short half-life transcripts and proteins .

Pharmacokinetics

In a phase 1 study, SNS-032 was administered as a loading dose (LD) followed by a 6-hour infusion given weekly for 3 consecutive weeks of each 28-day cycle . The study aimed to maintain threshold plasma concentrations of 115 ng/mL (in vitro IC90) and higher for 6 hours . Following intravenous administration, plasma concentrations declined in a biphasic manner, resulting in mean terminal half-lives between 5 and 10 hours . The average oral bioavailability was 19% (range: 4–33%) .

Result of Action

The inhibition of CDK2, CDK7, and CDK9 by SNS-032 leads to significant effects on short half-life transcripts and proteins, particularly survival factors, cell cycle regulatory proteins, and cytokines . These are critical for the survival of malignant B-cells in chronic lymphocytic leukemia (CLL) and multiple myeloma (MM) .

Propriétés

IUPAC Name |

N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2S2.ClH/c1-17(2,3)12-8-19-13(23-12)10-24-14-9-20-16(25-14)21-15(22)11-4-6-18-7-5-11;/h8-9,11,18H,4-7,10H2,1-3H3,(H,20,21,22);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCYFIUOIGVHLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCNCC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide hydrochloride | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

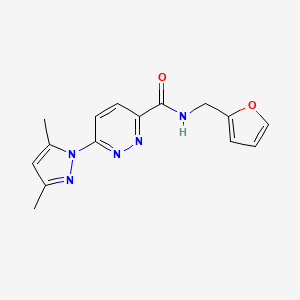

![N-(4-ethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2883041.png)

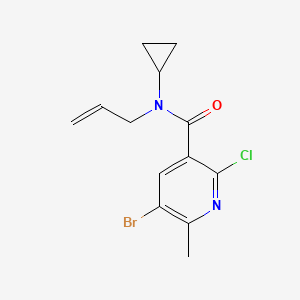

![3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole](/img/structure/B2883043.png)

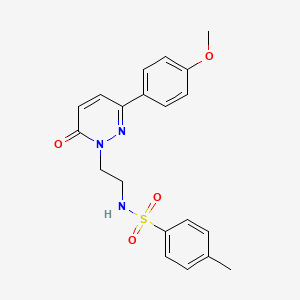

![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2883046.png)

![methyl N-[(2,4-dichlorophenoxy)acetyl]-beta-alaninate](/img/structure/B2883049.png)

![1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea](/img/structure/B2883051.png)

![1-(2H-1,3-benzodioxol-5-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2883056.png)

![(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)methanone](/img/structure/B2883057.png)

![4-[(4-Hydroxycyclohexyl)amino]-3-methylbenzonitrile](/img/structure/B2883060.png)